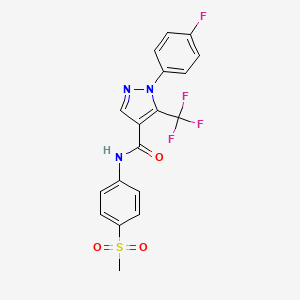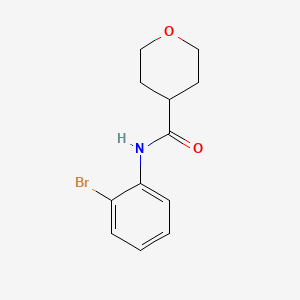
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide, also known as FMPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of glutamate signaling in the brain. By blocking the activation of mGluR5, this compound can modulate the release of neurotransmitters such as dopamine, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a reduction in anxiety and depression-like behaviors. This compound has also been found to reduce the expression of inflammatory cytokines in the brain, which can have neuroprotective effects.
实验室实验的优点和局限性
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5, which allows for precise modulation of glutamate signaling in the brain. It also has a high affinity for the receptor, which allows for lower doses to be used in experiments. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over longer periods of time.
未来方向
There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide in scientific research. One potential application is in the study of addiction, as mGluR5 has been implicated in the development of drug addiction. This compound could be used to modulate glutamate signaling in the brain and potentially reduce drug-seeking behavior. Another potential direction is in the study of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as mGluR5 has been found to be involved in the progression of these diseases. This compound could be used to modulate glutamate signaling and potentially slow the progression of these diseases. Overall, this compound has the potential to be a valuable tool for the study of neurological disorders and could lead to the development of new treatments for these conditions.
合成方法
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with 2-picolylamine. The resulting intermediate is then reacted with methyl iodide to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in many neurological disorders such as anxiety, depression, and addiction. This compound has also been found to have potential applications in the study of Parkinson's disease, as it can modulate the release of dopamine in the brain.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-8-11(15)6-7-12(9)17-14(18)13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVJKSKPZMPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)